2-Cyano-4-(5-fluoro-2-methylphenyl)phenol
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Overview
Description
2-Cyano-4-(5-fluoro-2-methylphenyl)phenol is an organic compound with the molecular formula C14H10FNO. This compound is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a biphenyl structure, which also includes a fluorine atom and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(5-fluoro-2-methylphenyl)phenol can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(5-fluoro-2-methylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 2-Cyano-4-(5-fluoro-2-methylphenyl)benzaldehyde.
Reduction: Formation of 2-Amino-4-(5-fluoro-2-methylphenyl)phenol.
Substitution: Formation of 2-Cyano-4-(5-amino-2-methylphenyl)phenol.
Scientific Research Applications
2-Cyano-4-(5-fluoro-2-methylphenyl)phenol is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(5-fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-(2-fluoro-5-methylphenyl)phenol
- 2-Cyano-5-(2-fluoro-4-methylphenyl)phenol
Uniqueness
2-Cyano-4-(5-fluoro-2-methylphenyl)phenol is unique due to the specific positioning of the cyano, fluoro, and methyl groups on the biphenyl structure. This unique arrangement can influence its reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-(5-fluoro-2-methylphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-2-4-12(15)7-13(9)10-3-5-14(17)11(6-10)8-16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVFTQVBFSSIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684696 |
Source
|
Record name | 5'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-16-0 |
Source
|
Record name | 5'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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